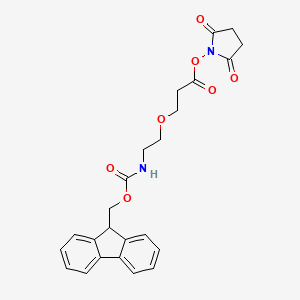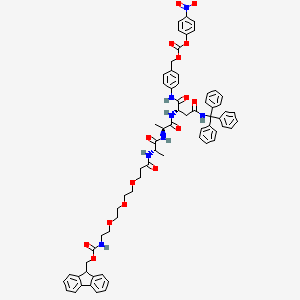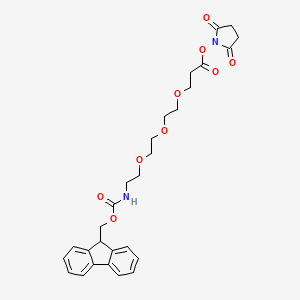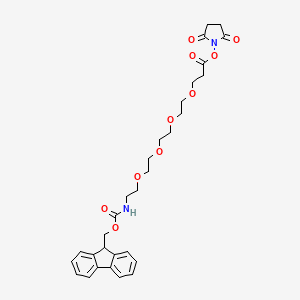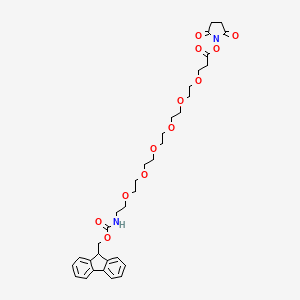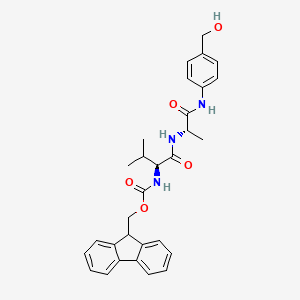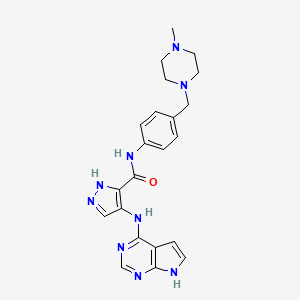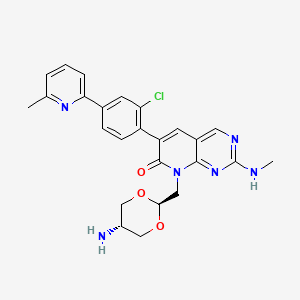
G-5555
概要
説明
G-5555は、PAK1(p21活性化キナーゼ1)の強力な阻害剤であり、PAK1およびPAK2に対して高い親和性を示します。
作用機序
G-5555は、ATP競合的機構を通じて、PAK1およびPAK2の活性を阻害することにより、その効果を発揮します。この阻害は、細胞増殖、生存、および遊走に関与する重要なシグナル伝達経路を阻害します。 This compoundの分子標的は、PAK1、PAK2、およびPAK3であり、その作用は、ミトゲン活性化タンパク質キナーゼ1(MEK1)などの下流のエフェクターの調節につながります .
類似の化合物との比較
This compoundは、他の類似の化合物と比較して、PAK1およびPAK2に対する高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。
FRAX-1036: 選択性と効力プロファイルが異なる別のPAK阻害剤。
ノバルティスアロステリック阻害剤: 異なる機構を通じてPAK1を標的とする。
アストラゼネカ阻害剤: 独自の化学的特性と用途を持つ別のPAK阻害剤
This compoundは、オフターゲット効果を減らし、薬物動態を向上させた最適化された特性により際立っており、科学研究および潜在的な治療用途における貴重なツールとなっています .
生化学分析
Biochemical Properties
G-5555 plays a crucial role in biochemical reactions by inhibiting the activity of Group I PAK enzymes. These enzymes are serine/threonine-protein kinases involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival . This compound interacts with PAK1, PAK2, and PAK3 by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting Group I PAK enzymes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK1 by this compound leads to reduced phosphorylation of MEK1 at Ser298, which is a critical step in the MAPK/ERK signaling pathway . This disruption can result in altered cell proliferation, migration, and survival, highlighting the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Group I PAK enzymes. This compound binds to the ATP-binding sites of PAK1, PAK2, and PAK3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, such as MEK1, and disrupts the associated signaling pathways . Additionally, this compound has been shown to reduce the activity of other kinases with IC50 values near that for PAK1, indicating its potential off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent inhibition of Group I PAK enzymes, with higher doses leading to more pronounced effects . At high doses, this compound can also induce toxic or adverse effects, such as cardiovascular toxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a significant role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on Group I PAK enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, ensuring its precise action within the cellular environment.
準備方法
G-5555の合成には、中間体の調製と、特定の条件下でのその後の反応を含む、いくつかのステップが含まれます。合成経路は、一般的に、目的の化学構造を得るために、さまざまな試薬と触媒を使用します。 This compoundの工業生産方法は、クロマトグラフィーや結晶化などの高度な技術をしばしば用いて、高純度と高収率を保証するように設計されています .
化学反応の分析
G-5555は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、this compoundの化学構造を修飾するために使用でき、さまざまな誘導体に導きます。
置換: this compoundは、特定の官能基が他の官能基に置換される置換反応を起こすことができます。これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、および触媒が含まれます。 .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: PAK1および関連するキナーゼの機能を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞プロセスにおけるPAK1の役割を調査するために、細胞ベースのアッセイで使用されます。
医学: 特に腫瘍の増殖と進行を阻害する、癌治療における潜在的な治療用途のために研究されています。
科学的研究の応用
G-5555 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of PAK1 and related kinases.
Biology: Employed in cell-based assays to investigate the role of PAK1 in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAK1 and related pathways .
類似化合物との比較
G-5555 is unique in its high selectivity and potency for PAK1 and PAK2 compared to other similar compounds. Some similar compounds include:
FRAX-1036: Another PAK inhibitor with different selectivity and potency profiles.
Novartis allosteric inhibitor: Targets PAK1 through a different mechanism.
AstraZeneca inhibitor: Another PAK inhibitor with distinct chemical properties and applications
This compound stands out due to its optimized properties, including reduced off-target effects and improved pharmacokinetics, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




